

Technical Support Center: Akt1&PKA-IN-2 (API-2/Triciribine)

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Compound of Interest		
Compound Name:	Akt1&PKA-IN-2	
Cat. No.:	B12389640	Get Quote

This technical support center provides troubleshooting guidance and frequently asked questions regarding the potential off-target effects of the Akt inhibitor, API-2 (also known as Triciribine or NSC 154020).

Frequently Asked Questions (FAQs)

What is API-2 and what is its primary target?

API-2 (Akt/protein kinase B signaling inhibitor-2), also known as Triciribine, is a small molecule inhibitor that selectively targets the serine/threonine kinase Akt (also known as Protein Kinase B).[1] It functions by suppressing the kinase activity and phosphorylation of Akt.[1][2] This inhibition leads to the suppression of cell growth and induction of apoptosis in cancer cells where the Akt pathway is overactive.[1][2]

Is API-2 selective for Akt?

Yes, published studies report that API-2 is highly selective for Akt.[1][2]

What kinases and signaling pathways are known to be unaffected by API-2?

Studies have shown that API-2 does not inhibit the activation of several other kinases and signaling components, including:

Phosphatidylinositol 3'-kinase (PI3K)[1]



- Phosphoinositide-dependent kinase-1 (PDK1)[1]
- Protein kinase C (PKC)[1]
- Serum- and glucocorticoid-inducible kinase (SGK)[1]
- Protein kinase A (PKA)[1]
- Signal transducer and activators of transcription 3 (STAT3)[1]
- Extracellular signal-regulated kinase-1/2 (ERK1/2)[1]
- c-Jun NH(2)-terminal kinase (JNK)[1]

Does API-2 have any known off-target effects?

Besides its primary target Akt, API-2 is also known to be an inhibitor of DNA synthesis and has shown antiviral activity against HIV-1.[3] The IC50 for HIV-1 inhibition in certain cell lines is reported to be 20 nM.[3]

Troubleshooting Guide

Troubleshooting & Optimization

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Question/Issue	Possible Cause	Suggested Solution
I am not observing the expected downstream inhibition of Akt signaling (e.g., no change in p-GSK3β or p-FOXO).	1. Suboptimal inhibitor concentration: The IC50 of API-2 for Akt in PC3 cells is 130 nM, with maximum growth inhibition observed around 1-10 μΜ.[3] Your experimental system may require a different optimal concentration. 2. Cell line resistance: The cell line you are using may have intrinsic or acquired resistance to Akt inhibition. 3. Inhibitor instability: The inhibitor may have degraded over time or due to improper storage.	1. Perform a dose-response experiment to determine the optimal concentration of API-2 for your specific cell line and experimental conditions. 2. Confirm the activation status of the Akt pathway in your cell line (e.g., by checking basal p-Akt levels). Consider using a cell line with a known dependency on Akt signaling as a positive control. 3. Ensure the inhibitor is stored correctly and prepare fresh stock solutions.
I am observing unexpected cellular effects that do not seem to be related to Akt inhibition.	1. DNA synthesis inhibition: API-2 is also a known DNA synthesis inhibitor.[3] This can lead to effects on cell proliferation and viability that are independent of its action on Akt. 2. Unknown off-target effects: While reported to be highly selective, it is possible that API-2 has uncharacterized off-target effects in your specific experimental model.	1. Design experiments to decouple the effects of Akt inhibition from DNA synthesis inhibition. For example, use another Akt inhibitor with a different mechanism of action as a comparator. You could also assess markers of DNA synthesis inhibition directly. 2. Perform a rescue experiment by overexpressing a constitutively active form of Akt to see if the observed phenotype is reversed. Consider using a broader kinase inhibitor screen to identify potential off-targets in your system.



I am seeing toxicity in my control (non-cancerous) cells.

Inhibitor concentration too high: Although API-2 has been shown to be less effective at inhibiting primary astrocytes compared to tumor cells, high concentrations can still induce toxicity.[3]

Determine the GI50 (concentration for 50% growth inhibition) for your control cell line to establish a non-toxic working concentration range.

Data Presentation Illustrative Kinase Selectivity Profile of a Representative Akt Inhibitor

Note: Comprehensive quantitative off-target data for API-2 (Triciribine) is not readily available in the public domain. The following table is an illustrative example based on a well-characterized pan-Akt inhibitor, GSK690693, to demonstrate how such data is typically presented. The IC50 values shown here are for GSK690693 and NOT for API-2.

Kinase	IC50 (nM)	Kinase Family
Akt1	2	AGC
Akt2	13	AGC
Akt3	9	AGC
PKA	<100	AGC
PrkX	<100	AGC
ΡΚCα	<100	AGC
AMPK	50	САМК
DAPK3	81	CAMK

Data for GSK690693 is presented as an example.[4]

Experimental Protocols



In Vitro Kinase Inhibition Assay (General Protocol)

This protocol describes a general method for determining the in vitro potency and selectivity of an inhibitor against a panel of protein kinases.

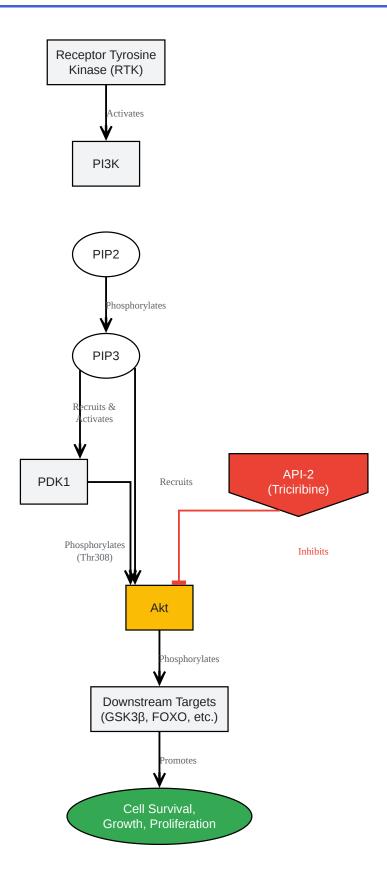
- 1. Reagents and Materials:
- Purified recombinant kinases
- Specific peptide substrates for each kinase
- ATP (Adenosine triphosphate)
- Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA, 1 mg/ml BSA, 0.1% β-mercaptoethanol)[5]
- Test inhibitor (API-2) dissolved in a suitable solvent (e.g., DMSO)
- [y-32P]ATP or fluorescently labeled ATP analog
- 96-well plates
- Phosphocellulose paper or other capture method
- Scintillation counter or fluorescence plate reader
- 2. Procedure:
- Prepare inhibitor dilutions: Create a serial dilution of API-2 in the kinase assay buffer. Include a vehicle control (e.g., DMSO) without the inhibitor.
- Kinase reaction setup: In a 96-well plate, add the kinase assay buffer, the specific peptide substrate, and the purified kinase.
- Add inhibitor: Add the diluted API-2 or vehicle control to the appropriate wells.
- Initiate reaction: Start the kinase reaction by adding ATP (containing a tracer amount of [γ ³²P]ATP or a fluorescent ATP analog).



- Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 20-30 minutes), ensuring the reaction is in the linear range.
- Stop reaction: Terminate the reaction by adding a stop solution (e.g., phosphoric acid).
- Measure kinase activity:
 - For radioactive assays: Spot the reaction mixture onto phosphocellulose paper. Wash the paper to remove unincorporated [γ-³²P]ATP. Measure the incorporated radioactivity using a scintillation counter.
 - For non-radioactive assays: Measure the signal (e.g., fluorescence) using a plate reader.
- Data analysis:
 - Calculate the percentage of kinase activity remaining at each inhibitor concentration relative to the vehicle control.
 - Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
 - Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the kinase activity).

Mandatory Visualizations

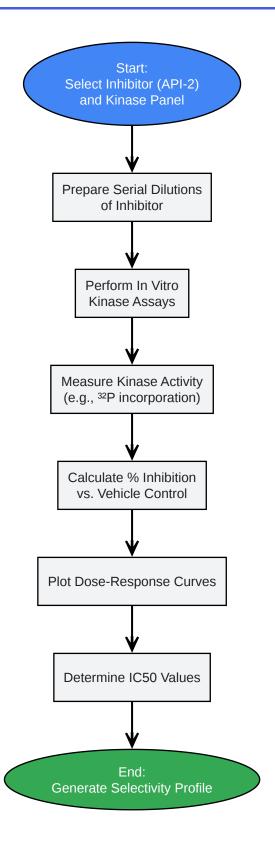




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Caption: PI3K/Akt signaling pathway with the inhibitory action of API-2.





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Caption: General workflow for assessing kinase inhibitor selectivity.



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